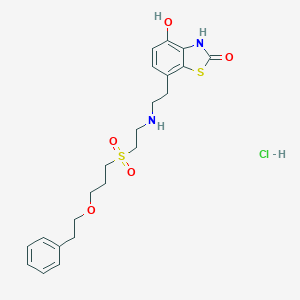

Sibenadet hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

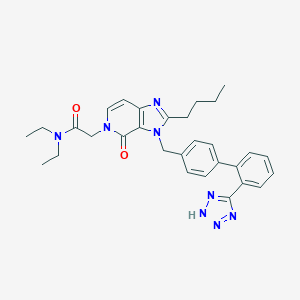

Sibenadet hydrochloride: is a small molecule drug that acts as a dual agonist for the dopamine D2 receptor and the beta-2 adrenergic receptor . Initially developed by AstraZeneca Pharmaceuticals Co., Ltd., it has been investigated for its potential therapeutic applications in respiratory and immune system diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sibenadet hydrochloride involves multiple steps, starting with the reaction of 3-bromopropanol with thiourea in refluxing water to produce 3-sulfanylpropanol. This intermediate is then cyclized with 2-phenylacetaldehyde in the presence of p-toluenesulfonic acid in refluxing toluene, yielding 2-benzyl-1,3-oxathiane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions: Sibenadet hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can alter the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolone derivatives .

Applications De Recherche Scientifique

Chemistry: Sibenadet hydrochloride has been studied for its polymorphic behavior, with three polymorphs identified at ambient temperature. These polymorphs exhibit different structural and dynamic properties, which are crucial for understanding the compound’s stability and reactivity .

Biology and Medicine: In the field of medicine, this compound has been investigated for its potential to treat respiratory diseases such as COPD and asthma. Its dual agonist activity on dopamine D2 and beta-2 adrenergic receptors makes it a promising candidate for bronchodilation and reduction of respiratory symptoms .

Industry: The compound’s application in metered dose inhalers (MDIs) for pulmonary drug delivery has been explored. Studies have shown that this compound can effectively inhibit sensory nerve activity, reducing reflex cough, mucus production, and tachypnea .

Mécanisme D'action

Sibenadet hydrochloride exerts its effects by acting as an agonist on two key receptors:

Dopamine D2 Receptor: Activation of this receptor can modulate neurotransmitter release and has implications in respiratory and immune system regulation.

Beta-2 Adrenergic Receptor: Activation of this receptor leads to bronchodilation, making it effective in treating respiratory conditions.

The compound’s dual agonist activity allows it to target multiple pathways, providing a comprehensive therapeutic effect.

Comparaison Avec Des Composés Similaires

Similar Compounds:

Salbutamol: A beta-2 adrenergic receptor agonist used for bronchodilation.

Formoterol: Another beta-2 adrenergic receptor agonist with a longer duration of action.

Bromocriptine: A dopamine D2 receptor agonist used for various neurological conditions.

Uniqueness: Sibenadet hydrochloride’s uniqueness lies in its dual agonist activity, targeting both dopamine D2 and beta-2 adrenergic receptors. This dual action provides a broader therapeutic effect compared to compounds that target only one receptor type .

Propriétés

Numéro CAS |

154189-24-9 |

|---|---|

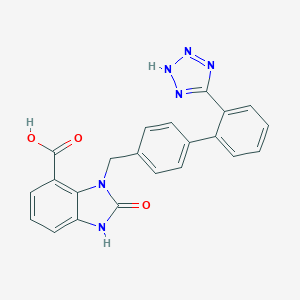

Formule moléculaire |

C22H29ClN2O5S2 |

Poids moléculaire |

501.1 g/mol |

Nom IUPAC |

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |

InChI |

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |

Clé InChI |

YXOKBHUPEBNZOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

SMILES canonique |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

Autres numéros CAS |

154189-24-9 |

Synonymes |

AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)